Enantiomeric Integrity: (S)-Configuration Defines Biological Target Engagement Profile Relative to (R)-Enantiomer
The (S)-stereochemistry at the pyrrolidine 3-position of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS 1354008-90-4) is the decisive structural feature that determines biological target engagement. In the parent scaffold, 3-pyrrolidineacetic acid (homo-β-proline), the (R)-enantiomer exhibits >10-fold greater potency than the (S)-enantiomer at GABAA receptors, whereas GABAB receptor affinity resides exclusively in the (S)-enantiomer [1]. The (R)-enantiomer of the isopropyl derivative (CAS 1354008-95-9) is commercially available from identical vendors at identical purity specifications (≥95%) but carries a distinct CAS number and MDL identifier . Procurement of the (S)-enantiomer is therefore mandatory for projects targeting GABAB-mediated pathways or requiring a specific chiral handle for asymmetric synthesis.
| Evidence Dimension | Enantiomer-specific biological target engagement (GABAA vs. GABAB receptor binding affinity) |
|---|---|
| Target Compound Data | (S)-homo-β-proline: GABAB affinity demonstrated exclusively in (S)-enantiomer [1]; (S)-isopropyl derivative: CAS 1354008-90-4, MDL MFCD21094072 |
| Comparator Or Baseline | (R)-homo-β-proline: >10-fold more potent at GABAA receptors than (S)-enantiomer [1]; (R)-isopropyl derivative: CAS 1354008-95-9, MDL MFCD21094071, identical predicted physicochemical properties (density 1.1±0.1 g/cm³, boiling point 306.3±37.0 °C, LogP 0.66) |
| Quantified Difference | >10-fold difference in GABAA receptor binding affinity between enantiomers of parent scaffold; (S)-enantiomer uniquely engages GABAB receptors [1] |
| Conditions | GABAA and GABAB receptor binding assays using rat brain synaptic membrane preparations; absolute stereochemistry confirmed by X-ray crystallography [1] |
Why This Matters
Ordering the incorrect enantiomer (CAS 1354008-95-9) yields a compound with opposite biological target engagement profile, potentially invalidating a GABAB-focused screening campaign before it begins.
- [1] Nielsen L, Brehm L, Krogsgaard-Larsen P. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-β-proline. J Med Chem. 1990 Jan;33(1):71-77. doi:10.1021/jm00163a012. PMID: 2153214. View Source
